2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde

Vue d'ensemble

Description

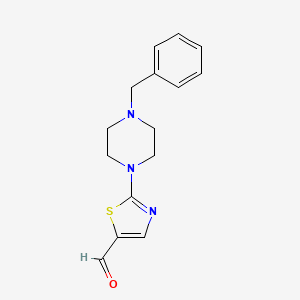

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a benzylpiperazine moiety and an aldehyde group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:

Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

Synthesis of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

Coupling Reaction: The final step involves the coupling of 1-benzylpiperazine with the thiazole ring precursor, followed by the introduction of the aldehyde group at the 5-position of the thiazole ring. This can be achieved through formylation reactions using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(4-Benzylpiperazino)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(4-Benzylpiperazino)-1,3-thiazole-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antioxidant Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, studies on related thiazole derivatives have shown their potential as xanthine oxidase inhibitors, which are crucial for managing conditions like gout and oxidative stress-related diseases. The incorporation of specific substituents in the thiazole ring enhances their ability to scavenge free radicals and inhibit enzyme activity effectively .

2. Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. The benzylpiperazine moiety is known to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Research into similar compounds has highlighted their roles in modulating dopamine and serotonin receptors, which are critical targets for antidepressants and antipsychotics .

3. Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities. The compound's structure may confer similar properties, making it a candidate for further investigation as an antimicrobial agent against various pathogens. Studies on related compounds have shown promising results against bacteria and fungi, indicating a potential application in developing new antibiotics .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Xanthine Oxidase Inhibition

A study focused on synthesizing thiazole derivatives revealed that certain compounds exhibited potent xanthine oxidase inhibitory activity, with IC50 values comparable to established drugs like febuxostat. This suggests that this compound could be developed as a therapeutic agent for hyperuricemia and gout management .

Case Study 2: Neurotransmitter Modulation

In neuropharmacological studies, compounds similar to this compound were shown to enhance serotonin receptor activity, indicating potential antidepressant effects. Such findings highlight the importance of this compound in drug discovery aimed at treating mood disorders .

Case Study 3: Antimicrobial Testing

A series of thiazole derivatives were tested for antimicrobial efficacy against common pathogens. Results indicated that modifications to the thiazole ring significantly impacted antibacterial activity, suggesting that further exploration of this compound could yield new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may contribute to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .

- 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol .

Uniqueness

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and a benzylpiperazine moiety, which may impart distinct biological activities and chemical reactivity. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry and chemical biology research.

Activité Biologique

2-(4-Benzylpiperazino)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, with noteworthy IC50 values indicating its potency.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Mechanism of Action : Molecular docking studies suggest that the compound interacts with tubulin, similar to colchicine, disrupting microtubule formation and inducing apoptosis in cancer cells. This interaction is crucial for cell division and proliferation, making it a target for anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit key enzymes involved in microbial metabolism. Molecular docking studies have shown binding affinity to lanosterol C14α-demethylase, a critical enzyme in fungal sterol biosynthesis.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase.

Table 3: Enzyme Inhibition Data

Biochemical Pathway Analysis : The inhibition of xanthine oxidase leads to decreased production of uric acid, suggesting potential applications in treating gout and other hyperuricemia-related conditions.

Case Studies

- Cytotoxicity Assays : A study involving multiple cancer cell lines demonstrated that this compound significantly reduced cell viability with IC50 values ranging from 10 to 15 µM across different types of cancer cells. This supports its potential as a lead compound for further development in cancer therapy .

- Antifungal Activity : In a comparative study against Candida species, the compound exhibited superior activity compared to standard antifungal agents like fluconazole, indicating its potential as a novel antifungal treatment .

- Xanthine Oxidase Inhibition : The compound was shown to effectively inhibit xanthine oxidase in vitro with an IC50 value of 9.9 µM. This suggests a promising therapeutic application for conditions associated with elevated uric acid levels .

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-12-14-10-16-15(20-14)18-8-6-17(7-9-18)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEJWPVGLIEGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363055 | |

| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819014 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303987-22-6 | |

| Record name | 2-(4-benzylpiperazino)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.